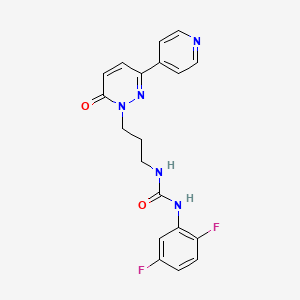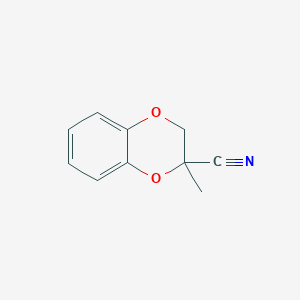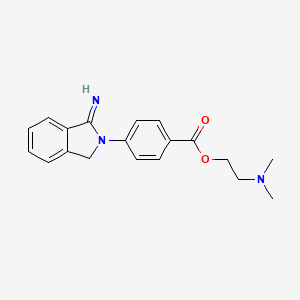![molecular formula C11H10BrNO2 B2790931 6-bromo-3,4-dihydrospiro[1,3-benzoxazine-2,1'-cyclobutan]-4-one CAS No. 2460754-66-7](/img/structure/B2790931.png)
6-bromo-3,4-dihydrospiro[1,3-benzoxazine-2,1'-cyclobutan]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one is a chemical compound characterized by a spirocyclic structure, which includes a benzoxazine ring fused to a cyclobutane ring The presence of a bromine atom at the 6th position of the benzoxazine ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.
Introduction of the Bromine Atom: Bromination of the benzoxazine ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Spirocyclization: The final step involves the formation of the spirocyclic structure by reacting the brominated benzoxazine with a cyclobutane derivative under suitable conditions.
Industrial Production Methods
Industrial production of 6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions with other cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized and Reduced Forms: Compounds with altered oxidation states of the benzoxazine ring.
Scientific Research Applications
6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromospiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Similar spirocyclic structure with a piperidine ring.
6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride: Similar structure with a hydrochloride salt form.
Uniqueness
6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one is unique due to its specific spirocyclic structure and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-7-2-3-9-8(6-7)10(14)13-11(15-9)4-1-5-11/h2-3,6H,1,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNYZNGFLAJGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(=O)C3=C(O2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2790849.png)

![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone](/img/structure/B2790851.png)
![N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide](/img/structure/B2790854.png)
![8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2790855.png)



![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2790859.png)

![2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2790863.png)


![4-Propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2790871.png)
